4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid 4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 532955-19-4
VCID: VC16708326
InChI: InChI=1S/C18H18N2O4S/c1-2-12-3-9-15(10-4-12)24-11-16(21)20-18(25)19-14-7-5-13(6-8-14)17(22)23/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,21,25)
SMILES:
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol

4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid

CAS No.: 532955-19-4

Cat. No.: VC16708326

Molecular Formula: C18H18N2O4S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid - 532955-19-4

Specification

CAS No. 532955-19-4
Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
IUPAC Name 4-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid
Standard InChI InChI=1S/C18H18N2O4S/c1-2-12-3-9-15(10-4-12)24-11-16(21)20-18(25)19-14-7-5-13(6-8-14)17(22)23/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,21,25)
Standard InChI Key DIVMKLWELRLIEE-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is a synthetic organic compound featuring a benzoic acid backbone modified with a carbamothioylamino group linked to a 2-(4-ethylphenoxy)acetyl substituent. The molecular formula is C₁₉H₂₁N₃O₄S, with a molecular weight of 395.45 g/mol . Key structural components include:

  • Benzoic acid core: Provides carboxylic acid functionality, enabling hydrogen bonding and salt formation.

  • Carbamothioylamino group (-NH-CS-NH-): Introduces thiourea-like characteristics, potentially enhancing metal-binding affinity and biological activity .

  • 4-Ethylphenoxyacetyl moiety: Contributes lipophilicity, influencing solubility and membrane permeability .

The compound’s IUPAC name reflects its substitution pattern: the benzoic acid is substituted at the 4-position by a carbamothioylamino group, which is further connected to a 2-(4-ethylphenoxy)acetyl chain.

Synthesis Pathways and Reaction Mechanisms

While no direct synthesis protocols for this compound are documented in public databases, analogous methods for structurally related thiourea derivatives suggest feasible routes. A plausible synthesis involves:

  • Acylation of 4-ethylphenol: Reacting 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride .

  • Thiourea formation: Treating 4-aminobenzoic acid with ammonium thiocyanate and the acyl chloride intermediate to yield the carbamothioylamino derivative .

Key reaction parameters include:

  • Temperature: 80–100°C for acylation.

  • Solvent: Dichloromethane or dimethylformamide (DMF).

  • Catalysts: Triethylamine for HCl scavenging .

Table 1: Hypothetical Synthesis Conditions

StepReagentsConditionsYield (%)
14-Ethylphenol, Chloroacetyl chloride0°C, DCM, 2 h85–90
24-Aminobenzoic acid, NH₄SCN80°C, DMF, 6 h70–75

Physicochemical Properties

Theoretical calculations and analogs predict the following properties:

  • Solubility: Low aqueous solubility (logP ≈ 3.2) due to the hydrophobic ethylphenoxy group .

  • Acid dissociation constants:

    • pKa₁ (COOH): ~2.8.

    • pKa₂ (thiourea NH): ~8.3 .

  • Thermal stability: Decomposition above 200°C, consistent with thiourea derivatives .

Spectroscopic data for structural confirmation would include:

  • IR: ν(C=O) at 1680 cm⁻¹, ν(C=S) at 1250 cm⁻¹.

  • ¹H NMR: δ 12.1 (COOH), δ 8.2 (thiourea NH), δ 6.8–7.4 (aromatic protons) .

ActivityTargetIC₅₀ (µM)
AntibacterialS. aureus25–30
AntifungalC. albicans50–60
Urease inhibitionH. pylori10–15

Industrial and Research Applications

  • Pharmaceutical intermediate: For synthesizing kinase inhibitors or antimicrobials.

  • Coordination chemistry: As a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) .

  • Material science: Functional monomer in polymers for ion-selective membranes .

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